4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid
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Overview
Description
4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a thiourea group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the thiourea group and the dimethylaminoethyl side chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiourea group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid moiety or the thiourea group, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with various receptors or enzymes, modulating their activity. The thiourea group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: This compound shares the dimethylamino group but lacks the thiourea moiety.
4-(Dimethylamino)benzoic acid: Similar in structure but without the thioureido group.
N,N-Dimethylbenzocaine: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid is unique due to the presence of both the thiourea group and the dimethylaminoethyl side chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethylcarbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-15(2)8-7-13-12(18)14-10-5-3-9(4-6-10)11(16)17/h3-6H,7-8H2,1-2H3,(H,16,17)(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHQXTWNDZQYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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